molecular formula C13H13ClN2O3 B3129096 ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-68-2

ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B3129096
CAS No.: 339013-68-2
M. Wt: 280.7 g/mol
InChI Key: CTPXEUWMWIOEDQ-UHFFFAOYSA-N
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Description

Ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro substituent and an allyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Allylation: The allyl group can be introduced through a nucleophilic substitution reaction using allyl bromide or allyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Epoxides: or from oxidation.

    Alcohols: from reduction.

    Amines: or from substitution reactions.

Scientific Research Applications

Ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The chloro and allyl groups may enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-allyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the chloro substituent.

    Ethyl 6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the allyl group.

    Ethyl 3-allyl-6-chloro-2-oxo-1H-1,3-benzimidazole-1-carboxylate: Lacks the dihydro moiety.

Uniqueness

The presence of both the chloro and allyl groups in ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate makes it unique compared to its analogs. These substituents may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-3-prop-2-enylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-3-7-15-10-6-5-9(14)8-11(10)16(12(15)17)13(18)19-4-2/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPXEUWMWIOEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Cl)N(C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 3-allyl-6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

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